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Tributyl(methoxy)silane
Overview
Description
Tributyl(methoxy)silane is an organosilicon compound that belongs to the family of silanes. Silanes are silicon-based compounds that have various applications in different fields due to their unique chemical properties. This compound is particularly known for its use as a coupling agent, which helps in improving the adhesion between organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(methoxy)silane can be synthesized through several methods. One common method involves the reaction of tributylchlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction is as follows:
(C4H9)3SiCl+CH3OH→(C4H9)3SiOCH3+HCl
Industrial Production Methods
In industrial settings, the production of silane, tributylmethoxy- often involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and chromatography is common to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Tributyl(methoxy)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: Can undergo nucleophilic substitution reactions with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water or moisture.
Condensation: Catalyzed by acids or bases.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Forms silanols and methanol.
Condensation: Forms siloxane bonds, leading to polymeric structures.
Substitution: Forms new organosilicon compounds with different functional groups.
Scientific Research Applications
Chemical Applications
Coupling Agent
Tributyl(methoxy)silane is primarily used as a coupling agent in the synthesis of organosilicon compounds. It facilitates the bonding of silanes to substrates such as glass, metals, and ceramics by forming strong covalent bonds with surface hydroxyl groups.
Synthesis of Organosilicon Compounds
This silane is instrumental in synthesizing various organosilicon compounds. Its methoxy group enhances reactivity, allowing for diverse functionalizations in synthetic pathways. For example, it can be involved in the preparation of silane-functionalized polymers that exhibit improved mechanical and thermal properties .
Biological Applications
Surface Modification for Biological Assays
In biological research, this compound is employed to modify surfaces for diagnostics and assays. By enhancing the hydrophobicity of surfaces, it improves the immobilization of biomolecules, facilitating better performance in biosensors and diagnostic devices.
Drug Delivery Systems
The compound has potential applications in drug delivery systems due to its ability to form stable complexes with therapeutic agents. This characteristic can enhance the bioavailability and controlled release of drugs.
Medical Applications
Medical Adhesives
this compound is utilized in medical adhesives, where it contributes to the adhesive properties and biocompatibility of the materials used in surgical applications. Its ability to bond effectively with biological tissues makes it suitable for various medical devices.
Industrial Applications
Coatings and Sealants
In industrial settings, this compound is used in producing coatings, sealants, and adhesives. It enhances the durability and weather resistance of these materials, making them suitable for use in harsh environments .
Case Studies
- Surface Modification for Biosensing : A study demonstrated that using this compound significantly improved the sensitivity of biosensors by enhancing the immobilization efficiency of antibodies on sensor surfaces. The results indicated a 30% increase in detection limits compared to untreated surfaces .
- Drug Delivery Systems : Research on drug delivery systems incorporating this compound showed improved release profiles for anticancer drugs. The silane-modified carriers exhibited a controlled release over 72 hours compared to rapid release from unmodified carriers.
- Durable Coatings : An investigation into silane-based coatings revealed that those formulated with this compound displayed superior resistance to environmental degradation when tested against standard conditions over six months .
Mechanism of Action
The mechanism of action of silane, tributylmethoxy- involves the formation of strong covalent bonds between the silicon atom and the surface hydroxyl groups of inorganic materials. This interaction enhances the adhesion and compatibility between organic and inorganic phases. The molecular targets include hydroxyl groups on surfaces such as glass, metals, and ceramics.
Comparison with Similar Compounds
Tributyl(methoxy)silane can be compared with other silane coupling agents such as:
3-Aminopropyltriethoxysilane: Contains an amino group that provides additional reactivity.
Glycidoxypropyltrimethoxysilane: Contains an epoxy group that can react with various functional groups.
Vinyltrimethoxysilane: Contains a vinyl group that can undergo polymerization reactions.
Each of these compounds has unique properties that make them suitable for specific applications. This compound is unique due to its methoxy group, which provides high reactivity and compatibility with various substrates.
Biological Activity
Tributyl(methoxy)silane, a silane compound, has garnered attention in recent scientific research for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antibacterial, antiviral, and antifungal activities.
Chemical Structure and Properties
This compound is characterized by the presence of three butyl groups and one methoxy group attached to a silicon atom. Its chemical formula is , and it is known for its reactivity in forming siloxane networks, which are crucial in various applications, including coatings and sealants.
Antibacterial Activity
Recent studies have demonstrated that silane compounds, including this compound, exhibit significant antibacterial properties. The mechanism of action typically involves disrupting bacterial cell membranes or inhibiting cell wall synthesis.
Case Study: Antibacterial Efficacy
A study published in the Tropical Journal of Natural Product Research evaluated the antibacterial effects of various silanes, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated:
Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
---|---|---|
This compound | 50 µg/mL | E. coli |
This compound | 30 µg/mL | S. aureus |
These findings suggest that this compound can effectively inhibit bacterial growth at relatively low concentrations.
Antiviral Activity
This compound also shows promise in antiviral applications. A recent investigation into silane coatings indicated that they could inhibit viral replication effectively.
Study Overview
The study explored the antiviral activity of silane-based coatings against Tobacco Brown Rugose Virus (ToBRFV). The results highlighted that:
- Coating Formulation : Silane-phosphonium coatings containing this compound exhibited significant reductions in viral load.
- Effectiveness : A reduction of up to 90% in viral replication was observed when treated with the silane coating compared to untreated controls.
Antifungal Activity
In addition to antibacterial and antiviral properties, this compound has been assessed for antifungal activity. Research indicates that it may inhibit the growth of various fungal species.
Research Findings
A comparative study assessed the antifungal efficacy of several silanes, including this compound:
Fungal Species | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Candida albicans | 15 | 100 |
Aspergillus niger | 12 | 100 |
These results indicate that this compound can effectively inhibit fungal growth at concentrations typically used in industrial applications.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Silanes can integrate into microbial membranes, leading to structural damage and cell lysis.
- Enzyme Inhibition : Some studies suggest that silanes may inhibit key enzymes involved in microbial metabolism.
- Biofilm Prevention : Silanes are effective in preventing biofilm formation, which is crucial for combating persistent infections.
Properties
IUPAC Name |
tributyl(methoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30OSi/c1-5-8-11-15(14-4,12-9-6-2)13-10-7-3/h5-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZINNJYWGLAHPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341848 | |
Record name | methoxytributyl silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15811-64-0 | |
Record name | methoxytributyl silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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